5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is a compound with significant applications in biochemistry and molecular biology. It is primarily used as a reagent for intein-mediated biotinylation of proteins, which is a process that attaches biotin to proteins for various analytical and preparative purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt involves the conjugation of biotin with cysteine and ethylenediamine, followed by the addition of trifluoroacetic acid. The reaction typically requires precise control of pH and temperature to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The product is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt undergoes several types of chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include biotinylated proteins, disulfide-linked dimers, and substituted amine derivatives .
Scientific Research Applications
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects through the biotinylation of proteins. Biotinylation involves the covalent attachment of biotin to proteins, which can then be detected using avidin or streptavidin-based assays. This process is mediated by inteins, which are protein segments that can excise themselves and facilitate the ligation of the remaining protein segments .
Comparison with Similar Compounds
Similar Compounds
N-Biotinyl-ethylenediamine: Another biotinylation reagent with similar applications but different structural properties.
N-Biotinyl-ethylenediamine Trifluoroacetate Salt: A closely related compound with similar uses in biotinylation.
Uniqueness
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is unique due to its specific structure, which includes both cysteine and ethylenediamine moieties. This structure allows for more versatile biotinylation reactions and provides additional functional groups for further chemical modifications .
Properties
Molecular Formula |
C17H28F3N5O5S2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H27N5O3S2.C2HF3O2/c16-9(7-24)14(22)18-6-5-17-12(21)4-2-1-3-11-13-10(8-25-11)19-15(23)20-13;3-2(4,5)1(6)7/h9-11,13,24H,1-8,16H2,(H,17,21)(H,18,22)(H2,19,20,23);(H,6,7)/t9-,10-,11-,13-;/m0./s1 |
InChI Key |
JUVXYXRFWCRTHH-PQMNFAHESA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)[C@H](CS)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C(CS)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.